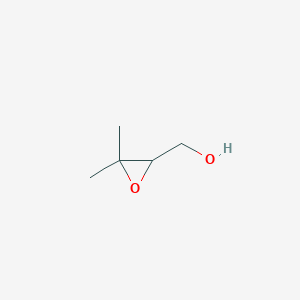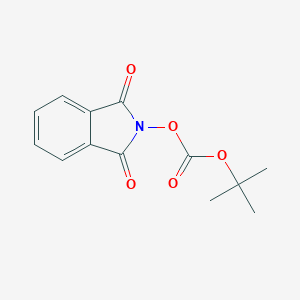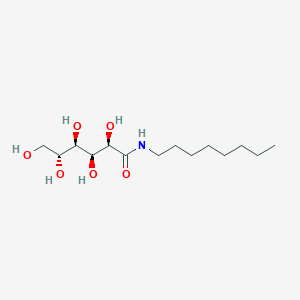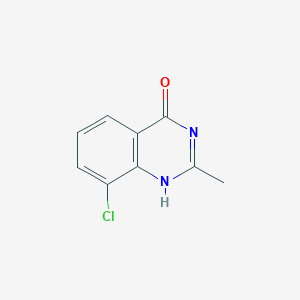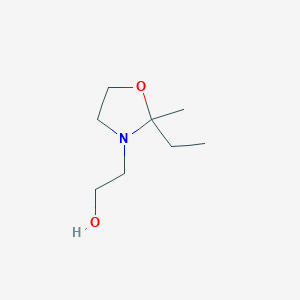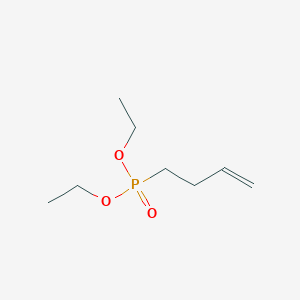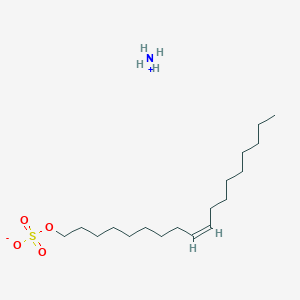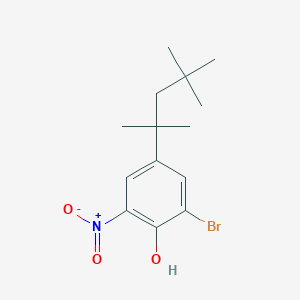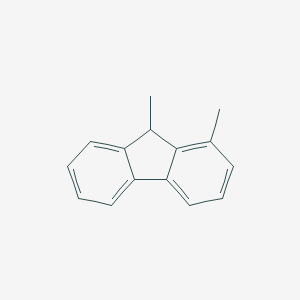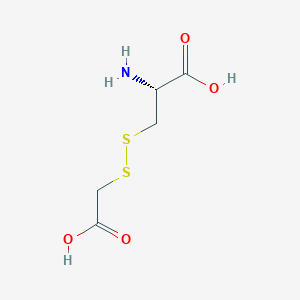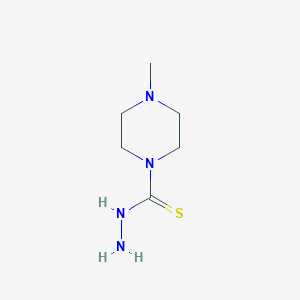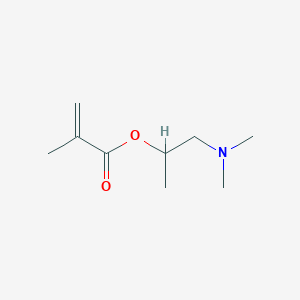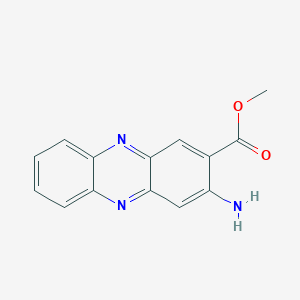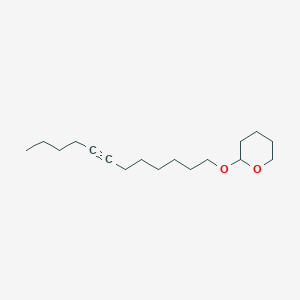
1-(2-Bromoethyl)-3-nitrobenzene
概要
説明
1-(2-Bromoethyl)-3-nitrobenzene is a chemical compound that serves as an intermediate in the synthesis of various organic molecules. It is characterized by the presence of a bromoethyl group attached to the benzene ring, which is also substituted with a nitro group. This compound is of interest in the field of organic chemistry due to its potential applications in the synthesis of pharmaceuticals, dyes, and other functional materials.
Synthesis Analysis
The synthesis of 1-(2-Bromoethyl)-3-nitrobenzene and its derivatives can be achieved through palladium0-mediated Ullmann cross-coupling reactions. This method involves the reaction of 1-bromo-2-nitrobenzene with beta-halo-enals, -enones, or -esters to yield beta-aryl derivatives, which can then be converted into various heterocyclic compounds such as quinolines, 2-quinolones, phenanthridines, or 6(5H)-phenanthridinones . Additionally, the electrochemical reduction of 1-bromo-4-nitrobenzene in ionic liquids has been explored as a route to form arylzinc compounds, which can be further reacted with carbon dioxide to yield functionalized products .
Molecular Structure Analysis
The molecular structure of 1-(2-Bromoethyl)-3-nitrobenzene and related compounds can be studied using spectroscopic techniques such as ultraviolet photoemission spectroscopy (UPS) and X-ray photoelectron spectroscopy (XPS). These techniques provide insights into the molecular orbital density of states and the interaction between the molecule and the substrate. For instance, the grafting of bromo- and nitrobenzene onto Si(111) surfaces has been investigated to understand the molecule-substrate interactions and the formation of multilayer structures .
Chemical Reactions Analysis
1-(2-Bromoethyl)-3-nitrobenzene undergoes various chemical reactions, including electrochemical reductions at carbon cathodes. These reductions can lead to the formation of 1-nitro-2-vinylbenzene and 1H-indole, depending on the presence of a proton donor during the electrolysis process . The reactivity of the radical anions of 1-bromo-4-nitrobenzene has also been shown to differ in ionic liquids compared to conventional solvents, suggesting that the ionic solvent can promote the reactivity of the radical anion .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-(2-Bromoethyl)-3-nitrobenzene derivatives can be influenced by the presence of substituents on the benzene ring. For example, the crystal structure of a compound closely related to 1-(2-Bromoethyl)-3-nitrobenzene, namely 1,2-dibromo-4,5-dimethyl-3-nitrobenzene, exhibits disorder due to the superimposition of aromatic H atoms and methyl groups, which affects the overall properties of the material . The synthesis of 1-bromo-2,4-dinitrobenzene from bromobenzene by nitration in water has been reported, with high yields and purity, indicating the feasibility of synthesizing highly substituted bromo-nitrobenzene derivatives .
科学的研究の応用
Electrochemical Applications : Du and Peters (2010) studied the electrochemical reductions of 1-(2-Bromoethyl)-3-nitrobenzene, exploring its potential in synthesizing 1-nitro-2-vinylbenzene and 1H-Indole via carbon cathodes in dimethylformamide (Du & Peters, 2010).
Chemical Synthesis : Zhai Guang-xin (2006) reported on the synthesis of 1-(2-Bromoethoxy)-4-nitrobenzene from 4-nitrophenol and 1,2-dibromoethane, indicating its role as an intermediate in producing dofetilide, a medication for treating arrhythmia (Zhai Guang-xin, 2006).
Reaction Mechanism Studies : Research by Alunni et al. (2006) involved studying the OH−-induced β-elimination reactions with 1-(2-Bromoethyl)-3-nitrobenzene, providing insights into reactivity and mechanism in different solvent mixtures (Alunni, Melis, & Ottavi, 2006).
Photoreaction Studies : McIntyre, Coleman, and Wubbels (2004) investigated the photoreaction of nitrobenzenes with hydrobromic acid, including derivatives like 1-(2-Bromoethyl)-3-nitrobenzene, highlighting its reactivity under specific conditions (McIntyre, Coleman, & Wubbels, 2004).
Material Science and Catalysis : A study by Vinoth, Rajaitha, and Pandikumar (2020) described the use of zinc stannate-graphitic carbon nitride nanocomposite material incorporating 1-(2-Bromoethyl)-3-nitrobenzene for electrochemical sensing of nitrobenzene, indicating its potential in material science applications (Vinoth, Rajaitha, & Pandikumar, 2020).
Environmental and Analytical Chemistry : Research by Mantha, Taylor, Biswas, and Bewtra (2001) explored the reduction of nitrobenzene to aniline in synthetic wastewater using zerovalent iron, where derivatives like 1-(2-Bromoethyl)-3-nitrobenzene can play a role in understanding and improving these processes (Mantha, Taylor, Biswas, & Bewtra, 2001).
Safety And Hazards
特性
IUPAC Name |
1-(2-bromoethyl)-3-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c9-5-4-7-2-1-3-8(6-7)10(11)12/h1-3,6H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZBRVWQGWOLPAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70343698 | |
| Record name | 1-(2-Bromoethyl)-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70343698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromoethyl)-3-nitrobenzene | |
CAS RN |
16799-04-5 | |
| Record name | 1-(2-Bromoethyl)-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70343698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Nitrophenethyl bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

